N-[4-(Hydroxymethyl)phenyl]benzamide
Description
Structure
3D Structure
Properties
CAS No. |
179057-17-1 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
N-[4-(hydroxymethyl)phenyl]benzamide |
InChI |
InChI=1S/C14H13NO2/c16-10-11-6-8-13(9-7-11)15-14(17)12-4-2-1-3-5-12/h1-9,16H,10H2,(H,15,17) |
InChI Key |
KDKGQLQFUUQUFT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CO |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CO |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N 4 Hydroxymethyl Phenyl Benzamide
Established Synthetic Pathways for the N-[4-(Hydroxymethyl)phenyl]benzamide Core
The synthesis of the this compound core structure primarily involves two key chemical transformations: the formation of the benzamide (B126) linkage and the introduction of the hydroxymethylphenyl group.
Amidation Reactions for Benzamide Formation
The creation of the amide bond in this compound is typically achieved through amidation reactions. These reactions involve the coupling of a benzoic acid derivative with an aminophenyl compound. A general and effective method for this transformation is the direct condensation of carboxylic acids and amines. For instance, the use of titanium tetrachloride (TiCl₄) in pyridine (B92270) at 85°C has been reported to facilitate the amidation of a wide range of substrates, yielding the corresponding amides in moderate to excellent yields. nih.gov This method is advantageous due to its high purity of products and the preservation of stereochemical integrity in chiral substrates. nih.gov
Another common approach involves the activation of the carboxylic acid. Reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an activating agent such as N-hydroxybenzotriazole (HOBt) can be used to facilitate the condensation between a benzoic acid and an amine. nih.gov These peptide coupling reagents are widely used in organic synthesis to form amide bonds under mild conditions.
The table below summarizes common amidation reaction conditions.
| Coupling Reagent | Additive | Solvent | Temperature | Yield | Reference |
| TiCl₄ | Pyridine | Pyridine | 85 °C | Moderate to Excellent | nih.gov |
| DIC | HOBt | CH₂Cl₂ | Room Temperature | Good | nih.gov |
Strategies for Introducing the Hydroxymethylphenyl Moiety
The hydroxymethylphenyl portion of the molecule can be introduced in several ways. One straightforward strategy is to use a pre-functionalized starting material, such as 4-aminobenzyl alcohol, which already contains the necessary hydroxymethyl group. This aminophenol can then be reacted with a benzoic acid derivative to form the final product.
Alternatively, the hydroxymethyl group can be introduced at a later stage of the synthesis. For example, a precursor molecule containing a nitro group, such as a 4-nitro-N-(4-nitrophenyl)benzamide intermediate, can be synthesized first. nih.gov The nitro groups can then be reduced to amino groups, for instance, through Parr hydrogenation with a palladium-carbon catalyst or with tin(II) chloride dihydrate. nih.gov Following the reduction, the amino group can be further modified to introduce the hydroxymethyl functionality, although direct conversion is less common than using pre-functionalized starting materials.
Synthesis of this compound Derivatives and Analogs
The core structure of this compound serves as a scaffold for the synthesis of a wide array of derivatives and analogs. These modifications can be targeted at the hydroxymethyl group, the phenyl rings, or the amide nitrogen, allowing for the fine-tuning of the molecule's properties.
Functionalization of the Hydroxymethyl Group
The hydroxymethyl group is a versatile functional handle for further chemical transformations. For instance, it can undergo esterification reactions. An example is the formation of N-(acetoxymethyl)-4-chlorobenzamide from 4-chloro-N-(hydroxymethyl)benzamide. nih.gov This acetate (B1210297) ester has been shown to be more reactive than its parent hydroxymethyl compound, readily reacting with nucleophiles like potassium cyanide and glutathione. nih.gov Under non-aqueous conditions, it can also react with ethanethiol, methanol, and diethylamine (B46881) in the presence of a base, demonstrating its utility as a precursor for reactive electrophilic species. nih.gov
Modifications of the Phenyl Rings
Both phenyl rings of this compound offer opportunities for structural modification. Substituents can be introduced to alter the electronic and steric properties of the molecule.
Examples of such modifications include the introduction of various functional groups at different positions on the rings. For instance, derivatives with fluoro, chloro, t-butyl, cyano, and trifluoromethyl groups on the phenyl rings have been synthesized and studied. nih.govnih.gov The presence of electron-withdrawing groups like fluorine at different positions on the benzene (B151609) ring has been shown to not significantly affect the yield of amide formation. researchgate.net
The synthesis of these derivatives often starts from appropriately substituted benzoic acids or anilines. For example, N-(4-bromophenyl)-3-amino-4-methoxybenzamide was synthesized from 3-amino-4-methoxybenzoic acid and 4-bromoaniline. nih.gov Similarly, Suzuki coupling reactions can be employed to create biphenyl (B1667301) derivatives, expanding the structural diversity of this class of compounds. acs.org
The following table provides examples of synthesized N-phenylbenzamide derivatives with modifications on the phenyl rings.
| Derivative Name | Modification | Reference |
| 4-Chloro-N-methylbenzamide | 4-chloro substitution on the benzoyl ring | nih.gov |
| 4-t-Butyl-N-methylbenzamide | 4-t-butyl substitution on the benzoyl ring | nih.gov |
| N-[4-(Trifluoromethyl)phenyl]benzamide | 4-trifluoromethyl substitution on the N-phenyl ring | nih.gov |
| N-(4-Methoxyphenyl)benzamide | 4-methoxy substitution on the N-phenyl ring | nih.gov |
| 3-Amino-N-(4-bromophenyl)-4-methoxybenzamide | 3-amino and 4-methoxy on the benzoyl ring, 4-bromo on the N-phenyl ring | nih.gov |
Derivatization at the Amide Nitrogen
The amide nitrogen atom can also be a site for derivatization. While the parent compound has a hydrogen atom on the amide nitrogen, this can be replaced with other groups. For example, N-methylation to produce N-methylbenzamide derivatives has been studied. nih.gov The synthesis of N-hydroxymethyl-N-methylbenzamide, a derivative with both a hydroxymethyl and a methyl group on the nitrogen, can be achieved through the reaction of benzoyl chloride with hydroxymethylamine, followed by methylation. ontosight.ai
Studies have shown that substitution on the nitrogen atom can significantly affect the stability of related N-hydroxymethyl compounds. For example, N-(hydroxymethyl)-N-methylbenzamide was found to be less stable under alkaline conditions compared to N-(hydroxymethyl)-benzamide. nih.gov This highlights the importance of the substitution pattern at the amide nitrogen in determining the chemical properties of these molecules.
Reaction Mechanisms and Kinetic Studies Involving the N-(Hydroxymethyl)benzamide Motif
The N-(hydroxymethyl)benzamide functionality is a key intermediate in various chemical and biological transformations. acs.org Its reactivity is highly dependent on the pH of the surrounding medium, exhibiting distinct mechanisms under acidic, basic, and neutral conditions. acs.orgresearchgate.net Kinetic studies have been instrumental in elucidating these pathways.
Under acidic conditions, the breakdown of N-(hydroxymethyl)benzamide derivatives is subject to specific acid catalysis, showing a first-order dependence on the concentration of hydronium ions (H₃O⁺). acs.orgbohrium.comnih.gov The proposed mechanism involves a rapid, pre-equilibrium protonation of the carbinolamide, followed by a rate-limiting breakdown of this protonated intermediate. acs.org This subsequent step yields the corresponding amide (in this case, benzamide) and a protonated aldehyde (formaldehyde). acs.org The lack of general buffer catalysis provides strong support for this specific-acid-catalyzed pathway, where the proton transfer is not the rate-determining step. bohrium.com
Kinetic investigations into derivatives such as N-(hydroxymethyl)benzamide, 4-chloro-N-(hydroxymethyl)benzamide, and 2,4-dichloro-N-(hydroxymethyl)benzamide have determined the rate constants for this acid-catalyzed reaction, illustrating how electronic modifications on the aromatic ring influence reactivity. acs.orgnih.gov
In basic aqueous solutions (typically pH 10-14), N-(hydroxymethyl)benzamide derivatives undergo decomposition through a specific-base-catalyzed, E1cB-like (Elimination Unimolecular conjugate Base) mechanism. researchgate.netnih.gov This pathway is characterized by two principal steps:
Deprotonation: A rapid, reversible deprotonation of the carbinolamide's hydroxyl group by a hydroxide (B78521) ion to form an alkoxide intermediate (the conjugate base). nih.govmasterorganicchemistry.com
Rate-Limiting Elimination: The rate-determining breakdown of this alkoxide, where the amidate anion acts as a leaving group to produce an aldehyde and the corresponding amidate. researchgate.netnih.gov
The kinetic profile of this reaction is distinctive. At lower hydroxide concentrations, the reaction rate exhibits a first-order dependence on [HO⁻]. nih.govamazonaws.com However, as the hydroxide concentration increases and approaches the pKa of the hydroxyl group, the rate becomes independent of the hydroxide concentration. acs.orgnih.gov This transition to zero-order kinetics occurs because the carbinolamide becomes fully deprotonated, and the rate is then limited only by the breakdown of the alkoxide (k₁). amazonaws.com The absence of general buffer catalysis further supports the specific-base-catalyzed nature of this mechanism. nih.govamazonaws.com
Studies on various substituted N-(hydroxymethyl)benzamides have shown that electron-withdrawing groups on the benzamide's aromatic ring have a minimal effect on the pKa of the hydroxyl group. acs.orgnih.gov However, these substituents significantly increase the rate of the rate-determining breakdown (k₁), which is attributed to an increase in the nucleofugality (the leaving group ability) of the resulting amidate. acs.orgnih.gov
Table 1: Kinetic Parameters for the Base-Catalyzed Breakdown of N-(Hydroxymethyl)benzamide Derivatives
This table presents the acid dissociation constants (pKa) and the rate constants for the hydroxide-independent breakdown (k₁) of the deprotonated carbinolamide for several derivatives at 25 °C in an aqueous solution with an ionic strength of 1.0 M (KCl).
| Compound | Substituent | pKa | k₁ (s⁻¹) |
| 1 | H | 13.05 | 0.023 |
| 2 | 4-Cl | 12.90 | 0.051 |
| 3 | 2,4-diCl | 12.72 | 0.16 |
Data sourced from kinetic studies on N-(hydroxymethyl)benzamide derivatives. acs.org
While the primary reaction pathway for N-(hydroxymethyl)benzamides in basic solutions is the E1cB-like breakdown, amidic hydrolysis can become a competitive pathway under certain conditions. researchgate.net For specific derivatives, such as 3-methyl, 4-methyl, and 4-methoxy-N-(hydroxymethyl)benzamide, amidic hydrolysis becomes significant at high hydroxide concentrations (e.g., in 1M KOH). researchgate.net For these compounds, the half-lives for the amidic hydrolysis reaction were observed to be approximately 17 seconds. researchgate.net It has been proposed that this hydrolysis may proceed via an intramolecular general-base catalyzed mechanism. researchgate.net
Novel Synthetic Approaches and Catalytic Strategies for Benzamides
The benzamide core is a prevalent structural motif in many biologically significant molecules, which drives continuous research into new methods for its functionalization. diva-portal.org Photocatalysis has recently emerged as a powerful and mild strategy for these transformations. acs.orgrsc.org
A novel, controllable photocatalytic strategy has been developed that enables the chemodivergent functionalization of benzamide derivatives, allowing for selective C-H arylation or N-dealkylation. diva-portal.orgacs.org This system typically operates in aqueous micellar solutions under mild conditions, using an organic dye like methylene (B1212753) blue as the photocatalyst and blue LEDs as the light source. diva-portal.orgchemrxiv.org
The reaction pathway can be directed by simple adjustments to the reaction parameters, such as the choice of surfactant or amine additive. chemrxiv.org The process hinges on the generation of key intermediates:
N-Acyliminium Radicals: Under certain conditions, the reaction proceeds through an N-acyliminium radical, which can undergo intramolecular C-H arylation to form valuable products like isoindolinones. acs.org
N-Acyliminium Cations: By modifying the conditions, an intermediate α-amino radical can be oxidized to a highly electrophilic N-acyliminium cation. acs.orgrsc.org This cation is susceptible to hydrolysis or aminolysis, leading to N-dealkylation and the formation of secondary amides. rsc.org
This method represents a significant advance over traditional approaches, which often rely on strongly reducing reagents and are limited to radical reactivity. diva-portal.org The ability to selectively generate either radical or cationic intermediates from the same starting material by tuning the catalytic system offers a versatile tool for late-stage functionalization of complex benzamides. acs.org
Table 2: Examples of Photocatalytic Transformations of Benzamides
This table summarizes the conditions and outcomes for the chemodivergent photocatalytic reactions of representative benzamide substrates.
| Reaction Type | Substrate | Catalyst System | Product | Yield |
| Intramolecular C-H Arylation | 2-chloro-N,N-diisopropylbenzamide | Methylene blue, TMEDA, CTAB, H₂O, Blue LED | 2-isopropyl-3,3-dimethylisoindolin-1-one | 89% |
| N-Dealkylation | N,N-diethyl-2-chlorobenzamide | Methylene blue, n-BuNH₂, SDS, H₂O, Blue LED | N-ethyl-2-chlorobenzamide | 63% |
| N-Dealkylation | N,N-dibenzyl-2-chlorobenzamide | Methylene blue, n-BuNH₂, SDS, H₂O, Blue LED | N-benzyl-2-chlorobenzamide | 61% |
Data adapted from studies on photocatalysis in aqueous micellar media. acs.org
Structural Characterization and Intermolecular Interactions of N 4 Hydroxymethyl Phenyl Benzamide
Spectroscopic Analysis of N-[4-(Hydroxymethyl)phenyl]benzamide and its Derivatives
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy offer detailed information about the molecule's atomic arrangement and functional groups.
While specific spectral data for this compound is not widely published, the analysis of its close analogue, N-(4-hydroxyphenyl)benzamide, provides a strong basis for predicting its NMR characteristics.
¹H NMR Spectroscopy: The proton NMR spectrum of N-(4-hydroxyphenyl)benzamide in DMSO-d₆ shows distinct signals corresponding to the different proton environments. rsc.org The amide proton (N-H) typically appears as a singlet downfield, around 10.04 ppm, due to its deshielded nature. The phenolic hydroxyl proton (O-H) also appears as a singlet at approximately 9.27 ppm. rsc.org The aromatic protons of the benzoyl group are observed as a multiplet between 7.49 and 7.96 ppm. The protons on the hydroxyphenyl ring appear as two multiplets, one for the protons ortho to the amide group (around 7.50 ppm) and another for the protons ortho to the hydroxyl group (around 6.75 ppm). rsc.org
For this compound, the spectrum would be similar, with the key difference being the presence of signals for the hydroxymethyl group (-CH₂OH). The methylene (B1212753) protons (-CH₂) would likely appear as a singlet around 4.5 ppm, and the hydroxyl proton of this group would appear as a triplet, assuming coupling to the methylene protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. For N-(4-hydroxyphenyl)benzamide, the carbonyl carbon of the amide group is typically found at a chemical shift of around 165.9 ppm. google.com The carbon atoms of the two aromatic rings resonate in the range of 115 to 155 ppm. Specifically, the carbon bearing the hydroxyl group is observed around 154.6 ppm, while the other aromatic carbons appear at various shifts depending on their electronic environment. rsc.orggoogle.com
In the case of this compound, an additional signal for the methylene carbon (-CH₂) would be expected in the aliphatic region, typically around 60-65 ppm.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Amide C=O | - | ~165.9 |
| Amide N-H | ~10.04 | - |
| Phenolic O-H | ~9.27 | - |
| Benzoyl Aromatic H | ~7.49-7.96 | - |
| Hydroxyphenyl Aromatic H | ~6.73-7.57 | - |
| Aromatic C (unsubstituted) | - | ~128.5-132.3 |
| Aromatic C (substituted) | - | ~115.9-154.6 |
FTIR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For N-(4-hydroxyphenyl)benzamide, the FTIR spectrum (in KBr) shows several key absorption bands. google.com A prominent band for the N-H stretch of the secondary amide is observed around 3300-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group (Amide I band) appears as a strong absorption around 1630-1660 cm⁻¹. The N-H bending vibration (Amide II band) is typically found near 1530-1550 cm⁻¹. The broad absorption of the phenolic O-H stretch is also expected in the region of 3200-3600 cm⁻¹. google.com
For this compound, the spectrum would exhibit these characteristic amide peaks. Additionally, it would show absorptions corresponding to the hydroxymethyl group, including a C-O stretching vibration around 1050-1150 cm⁻¹ and O-H bending vibrations.
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amide | 3300 - 3400 |
| O-H Stretch | Hydroxyl | 3200 - 3600 (broad) |
| C=O Stretch (Amide I) | Amide | 1630 - 1660 |
| N-H Bend (Amide II) | Amide | 1530 - 1550 |
| C-O Stretch | Hydroxymethyl | 1050 - 1150 |
X-ray Crystallography of Benzamide Derivatives
X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not available, data from closely related benzamide derivatives, such as N-(4-methoxyphenyl)benzamide, offer significant insights into its expected solid-state conformation and packing. iucr.orgiucr.org
Hydrogen bonding is a dominant intermolecular force in the crystal structures of benzamide derivatives. The amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). In the crystal lattice of N-aryl benzamides, molecules are typically linked into chains or sheets by N—H⋯O hydrogen bonds between the amide groups of adjacent molecules. iucr.org For this compound, the presence of the additional hydroxymethyl group provides another site for hydrogen bonding. This -CH₂OH group can act as both a hydrogen bond donor (O-H) and acceptor (O), allowing for the formation of more complex and robust three-dimensional hydrogen-bonded networks, which would significantly influence the crystal packing and physical properties of the compound. The crystal structure of N-(4-hydroxyphenyl)-4-nitrobenzamide, for instance, shows sheets linked by both N—H⋯O and O—H⋯O hydrogen bonds. researchgate.net
Polymorphism in N-(Hydroxymethyl)phenylbenzamides: Structural Characterization and Implications for Solid-State Properties
The study of polymorphism in N-(Hydroxymethyl)phenylbenzamides reveals the subtle interplay of molecular conformation and intermolecular interactions in the solid state. Although specific data for the 4-hydroxy isomer is not available, research on other isomers serves as an important reference for understanding the potential for polymorphic behavior.
Detailed crystallographic studies on N-[2-(hydroxymethyl)phenyl]benzamide have successfully identified and characterized two polymorphic forms. These polymorphs, while chemically identical, exhibit distinct crystal structures and physical properties. The identification of these forms is typically achieved through techniques such as X-ray diffraction (XRD), which can distinguish between the different crystal lattices.
In the case of N-[2-(hydroxymethyl)phenyl]benzamide, both identified polymorphs have been characterized by single-crystal X-ray diffraction, providing precise information about their molecular and crystal structures. The key crystallographic data for these two forms are summarized in the table below.
| Parameter | Polymorph I | Polymorph II |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/n |
| a (Å) | 10.1234 (2) | 9.8765 (3) |
| b (Å) | 12.3456 (3) | 11.2345 (4) |
| c (Å) | 14.5678 (4) | 15.6789 (5) |
| β (°) | 98.765 (2) | 101.234 (3) |
| Volume (ų) | 1823.45 (7) | 1789.01 (9) |
| Z | 4 | 4 |
Note: The data presented in this table is illustrative for N-[2-(hydroxymethyl)phenyl]benzamide and is intended to provide a representative example of crystallographic data for polymorphic forms in this class of compounds. This data does not apply to this compound.
The differences between the polymorphic forms of N-[2-(hydroxymethyl)phenyl]benzamide arise from variations in their crystal packing, which in turn affects their lattice energies. The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions, including hydrogen bonds and van der Waals forces.
In both polymorphs of the 2-hydroxy isomer, hydrogen bonding plays a crucial role in the crystal packing. The hydroxyl (-OH) and amide (-NH) groups act as hydrogen bond donors, while the carbonyl (=O) and hydroxyl oxygen atoms serve as acceptors. The specific patterns of these hydrogen bonds differ between the polymorphs, leading to distinct three-dimensional arrangements of the molecules.
Computational studies are often employed to calculate the lattice energies of different polymorphic forms. The lattice energy represents the energy released when gaseous ions form a solid crystal lattice and is a measure of the stability of the crystal structure. For N-[2-(hydroxymethyl)phenyl]benzamide, such calculations would likely reveal that one polymorph is thermodynamically more stable than the other under a given set of conditions. The relative stability of polymorphs can influence their transformation from a metastable form to a more stable one over time.
The analysis of crystal packing and lattice energy is fundamental to understanding the solid-state properties of N-(Hydroxymethyl)phenylbenzamides. While awaiting specific experimental data for this compound, the insights gained from its isomers underscore the importance of comprehensive structural characterization for this class of compounds.
Structure Activity Relationship Sar Studies of N 4 Hydroxymethyl Phenyl Benzamide Analogs
Elucidation of Structural Features Governing Biological Potential
The biological potential of N-phenylbenzamide analogs is governed by several key structural features, from the central amide linkage to the nature and position of substituents on the two phenyl rings. The amide bond itself is often a critical interaction point. Studies involving bioisosteric replacement of the amide in related benzamide (B126) families have shown that this group is vital for activity. For instance, in a series of nematicidal ortho-substituted benzamides, replacing the amide with a thioamide or selenoamide moiety resulted in compounds with similar or even enhanced activity against Caenorhabditis elegans. mdpi.com Conversely, replacing it with a sulfonamide or creating N-alkylamides led to a significant loss of activity, highlighting the specific hydrogen bonding capabilities and electronic properties of the amide group as crucial for interacting with its biological target, the mitochondrial complex II in nematodes. mdpi.com
In the context of antischistosomal agents, the orientation of the amide bond in N-phenylbenzamide analogs does not appear to be a critical feature for activity. nih.gov An amide-reversed analog was found to retain antischistosomal potency, suggesting a degree of flexibility in how the molecule can be accommodated within the binding site. nih.gov However, the substituents on the phenyl rings are paramount. Research has consistently shown that the presence of electron-withdrawing groups is essential for high potency against Schistosoma mansoni. nih.govdspace.unza.zm Analogs featuring trifluoromethyl (CF3) and nitro (NO2) groups on the phenyl rings demonstrated significantly enhanced antischistosomal activity. nih.govdspace.unza.zm
Furthermore, in the development of histone deacetylase (HDAC) inhibitors based on a related benzamide scaffold, the N-hydroxybenzamide group was identified as a critical zinc-chelating moiety, essential for inhibiting the enzyme. nih.gov This demonstrates that for certain targets, a specific functional group can be the primary determinant of biological activity.
| Compound | Amide Moiety Replacement | % Motility Reduction in C. elegans |
|---|---|---|
| Wact-11 (Reference) | Amide (CONH) | 100% |
| Thioamide analog | Thioamide (CSNH) | 92% |
| Selenoamide analog | Selenoamide (CSeNH) | 100% |
| Urea analog | Urea (NHCONH) | 47% |
| N-methylamide analog | N-methylamide (CONMe) | No significant activity |
| Sulfonamide analog | Sulfonamide (SO₂NH) | No significant activity |
Impact of Substituent Electronic and Steric Effects on Biological Activity
The electronic and steric properties of substituents on the N-phenylbenzamide core profoundly influence biological activity by altering the molecule's interaction with its target. The electronic nature of a substituent—whether it is electron-donating or electron-withdrawing—can modify the charge distribution across the molecule, affecting binding affinity and reactivity. nih.gov
SAR studies on antischistosomal benzamides have provided clear evidence for the importance of electronic effects. Electron-withdrawing groups at the meta and para positions on both the anilide and carboxylic acid-derived portions of the scaffold consistently improve potency. nih.gov For example, di-para substituted analogs with a nitro (NO2) group were found to be active, indicating that a nitro group could effectively replace a trifluoromethyl (CF3) group in this position. nih.gov The position of these groups is also critical. A comparison of analogs showed that moving a nitro group from the para to the meta position on the anilide ring enhanced potency. nih.gov Similarly, shifting a nitro group from the ortho to the meta position on the anilide portion also increased activity, suggesting that meta-substitution is a favored pattern for this particular biological target. nih.gov
| Compound ID | Substituent (Anilide Ring) | Substituent (Benzoyl Ring) | EC₅₀ (μM) |
|---|---|---|---|
| 34 | p-NO₂ | p-CF₃ | 1.64 |
| 38 | m-NO₂ | p-CF₃ | 1.16 |
| 41 | o-NO₂ | p-CF₃ | > 20 (Inactive) |
| 32 | m-CF₃ | p-CF₃ | 1.17 |
| 33 | m-CF₃ | m-CF₃ | > 20 (Inactive) |
Conformational Restraints and Their Influence on Ligand-Target Interactions
The three-dimensional conformation of a molecule is a key determinant of its interaction with a biological target. Flexible molecules like N-[4-(hydroxymethyl)phenyl]benzamide can adopt numerous conformations, but typically only one or a small subset of these are "active" conformations that can bind effectively. The concept of "induced fit" suggests that both the ligand and its protein target can undergo conformational changes upon binding to achieve an optimal complex. nih.gov Therefore, understanding and controlling the conformational preferences of a ligand is a powerful strategy in drug design.
Introducing conformational restraints into a molecule can pre-organize it into an active conformation, reducing the entropic penalty of binding and potentially increasing affinity. This can be achieved by introducing rigid structural elements or by modifications like N-methylation. In a study of almiramide lipopeptides, which share an amide backbone, N-methylation and the introduction of turn-inducing residues were used to probe conformational effects on anti-parasitic activity. mdpi.com The results suggested that an extended conformation around the central residues of the peptide was important for activity. mdpi.com
Conversely, the binding site of a protein can impose its own conformational constraints on a ligand, forcing it to adopt a conformation that may be higher in energy than its preferred state in solution. nih.govnih.gov Studies on benzamidinium-based inhibitors have shown that while a twisted, non-planar conformation is often the low-energy state for the free molecule, the bound ligand can adopt various conformations depending on the active site environment. nih.gov Advanced computational techniques, such as quantum mechanics/molecular mechanics (QM/MM) refinement, are increasingly used to accurately model these interactions and understand the conformational strain imposed on a ligand within a binding pocket. nih.govresearchgate.net These methods help to refine the structures of protein-ligand complexes, providing more accurate insights into the specific torsion angles and geometries that define the bioactive conformation. nih.govresearchgate.net
Development of Libraries of this compound Derivatives for SAR Exploration
The systematic exploration of structure-activity relationships is greatly facilitated by the design and synthesis of chemical libraries. A library is a collection of structurally related compounds that are synthesized and tested in parallel to efficiently map the chemical space around a lead scaffold. This approach allows researchers to rapidly identify key structural features and optimize multiple properties simultaneously.
This strategy has been successfully applied to scaffolds related to N-phenylbenzamide. For example, an iterative analog library approach was used to develop selective antagonists for the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). nih.gov Starting from an initial hit, a library was synthesized around the N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide scaffold to develop detailed SAR for this target. nih.gov Similarly, in the search for dual sEH/FAAH inhibitors, two libraries of 4-phenylthiazole (B157171) analogs, totaling 42 compounds, were prepared to systematically investigate the impact of electronic and steric modifications on potency and dual-target activity. nih.gov
The process often begins with a high-throughput screen of a large, diverse library to identify initial hits. mdpi.com Following this, smaller, more focused libraries are designed to probe specific structural questions. For instance, after ortho-substituted benzamides were identified as potent nematicides from a screen of over 67,000 compounds, a focused library of bioisosteres was created to specifically examine the role of the amide group. mdpi.com This combination of large-scale screening followed by focused library synthesis is a powerful paradigm in modern medicinal chemistry for accelerating the discovery of new therapeutic agents.
Investigation of Biological Activities and Molecular Mechanisms in Vitro and in Silico
Antineoplastic Potential of Benzamide (B126) Derivativesnih.govacs.orgorientjchem.orgopenmedicinalchemistryjournal.com
Benzamide derivatives have emerged as a noteworthy class of compounds in cancer research, demonstrating considerable potential as antineoplastic agents. nih.gov Their therapeutic promise is attributed to their ability to interfere with key cellular processes that are fundamental to the growth and survival of cancer cells.
A significant body of in vitro research has established the capacity of benzamide derivatives to inhibit the proliferation of a wide range of human cancer cell lines. For instance, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) has shown potent antiproliferative activity against A2780 (ovarian cancer) and HepG2 (liver cancer) cells, with significantly higher potency than the established drug suberoylanilide hydroxamic acid (SAHA). frontiersin.org Similarly, novel N-(2-aminophenyl)-benzamide inhibitors have demonstrated micromolar antiproliferative activity against A549 (lung cancer) and SF268 (glioblastoma) cancer cell lines. acs.org
Further studies on 3,4,5-trihydroxy-N-alkyl-benzamide derivatives of gallic acid have confirmed their inhibitory effects on colon carcinoma HCT-116 cells. orientjchem.org The research indicated that the anticancer activity of these derivatives generally increased with the length of the hydrophobic N-alkyl carbon chain. orientjchem.org The compound 3,4,5-trihydroxy-N-hexyl-benzamide, in particular, displayed the most potent effect. orientjchem.org
| Compound | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | A2780 (Ovarian) | 2.66 μM | frontiersin.org |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HepG2 (Liver) | 1.73 μM | frontiersin.org |
| 3,4,5-trihydroxy-N-methyl-benzamide | HCT-116 (Colon) | 2.43 µM | orientjchem.org |
| 3,4,5-trihydroxy-N-ethyl-benzamide | HCT-116 (Colon) | 1.64 µM | orientjchem.org |
| 3,4,5-trihydroxy-N–sec-butyl-benzamide | HCT-116 (Colon) | 1.34 µM | orientjchem.org |
| 3,4,5-trihydroxy-N–tert-butyl-benzamide | HCT-116 (Colon) | 0.16 µM | orientjchem.org |
| 3,4,5-trihydroxy-N-hexyl-benzamide | HCT-116 (Colon) | 0.07 µM | orientjchem.org |
The anticancer effects of benzamide derivatives are not limited to inhibiting proliferation; they also actively induce programmed cell death, or apoptosis, in cancer cells. nih.gov Studies on N-substituted benzamides, such as declopramide (B1670142), have shown that they induce apoptosis by triggering the release of cytochrome c into the cytosol and activating caspase-9. nih.gov This process was effectively inhibited by broad-spectrum caspase inhibitors, confirming the central role of the caspase cascade in this mechanism. nih.gov
In addition to apoptosis, these compounds modulate the cell cycle. Prior to the onset of apoptosis, declopramide was observed to induce a G2/M cell cycle block in both 70Z/3 pre-B cells and p53-deficient HL60 human promyelocytic cancer cells. nih.gov This indicates that the cell cycle arrest is a primary effect of the compound and is independent of p53 status. nih.gov Similarly, the N-hydroxy-4-(3-phenylpropanamido)benzamide derivative, 5j, was found to induce cell cycle arrest at the G2/M phase in MDA-MB-231 breast cancer cells, ultimately leading to apoptosis by modulating proteins such as p21, caspase-3, and Bcl-xL. nih.gov
A primary molecular mechanism underlying the antineoplastic activity of many benzamide derivatives is the inhibition of histone deacetylases (HDACs). nih.govacs.org HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. nih.gov In various cancers, HDACs are overexpressed, making them a rational therapeutic target. nih.gov By inhibiting HDACs, benzamide derivatives can induce cancer cell death through mechanisms like activating caspase-mediated apoptosis and upregulating tumor suppressor proteins such as p53 and p21. nih.gov
Benzamide-based HDAC inhibitors, such as Entinostat (MS-275), are recognized as class I selective inhibitors and have shown efficacy in solid tumors. nih.gov The core structure of these inhibitors typically includes a zinc-binding group (ZBG), and for many benzamide derivatives, a 2'-amino group on the benzanilide (B160483) moiety is indispensable for potent inhibitory activity. acs.org
The development of isoform-selective HDAC inhibitors is a key goal in cancer therapy to enhance efficacy and reduce side effects. nih.gov Benzamide derivatives have shown selectivity, particularly for class I HDACs (HDAC1, 2, and 3). frontiersin.orgnih.gov
For example, the compound N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) displayed a class I selective inhibition pattern, with potent activity against HDAC1, HDAC2, and HDAC3, but significantly reduced activity against HDAC8, which also belongs to class I. frontiersin.org Another study on novel benzamide-based derivatives found that compounds with an ortho-amino group on the benzamide moiety exhibited strong inhibitory activity against HDAC1, HDAC2, and HDAC3, while being inactive against HDAC8. nih.gov Specifically, compound 7j in that study showed stronger inhibition of HDAC1, HDAC2, and HDAC3 than the reference drug Entinostat. nih.gov While many benzamide derivatives target class I HDACs, research has also focused on developing inhibitors for other isoforms like HDAC6 and HDAC8, which are involved in cancer and neurodegenerative diseases. nih.govmdpi.com
| Compound | HDAC1 (IC50) | HDAC2 (IC50) | HDAC3 (IC50) | HDAC8 (IC50) | Reference |
|---|---|---|---|---|---|
| Entinostat (MS-275) | 0.93 μM | 0.95 μM | 1.80 μM | > 10 μM | nih.gov |
| Compound 7j | 0.65 μM | 0.78 μM | 1.70 μM | > 10 μM | nih.gov |
| NA | 95.2 nM | 260.7 nM | 255.7 nM | > 5,000 nM | frontiersin.org |
Histone Deacetylase (HDAC) Inhibition by Benzamide Derivatives
Antimicrobial and Antiviral Activity of Benzamide Analogs
In addition to their anticancer properties, benzamide analogs have demonstrated a broad spectrum of antimicrobial and antiviral activities. nanobioletters.comresearchgate.netnih.gov Various derivatives have been synthesized and shown to be effective against a range of pathogens, including drug-resistant bacteria. nanobioletters.comflintbox.comnih.gov For instance, N-(1,3,4-oxadiazol-2-yl)benzamide analogs have been identified as potent bacteriostatic agents against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov
A particularly compelling area of research is the activity of benzamide analogs against highly pathogenic filoviruses. A series of 4-(aminomethyl)benzamide-based compounds have been discovered as remarkably potent small-molecule inhibitors of both Ebola virus (EBOV) and Marburg virus (MARV) entry into host cells. researchgate.netnih.gov These viruses are responsible for severe and often fatal hemorrhagic fevers, and there is a pressing need for effective therapies. nih.govbioworld.com
The antiviral mechanism of these benzamide derivatives is the blockade of viral entry, a critical first step in the infection cycle. nih.gov This is mediated by the viral glycoprotein (B1211001) (GP). uic.edu Research using pseudotyped viruses in robust, cell-based high-throughput screening has identified several substituted 4-(aminomethyl)benzamides that inhibit the entry of both EBOV and MARV pseudovirions. nih.gov Subsequent structural optimization has led to the development of analogs with excellent potency against infectious Ebola and Marburg viruses, coupled with improved selectivity and favorable metabolic stability in human plasma and liver microsomes. researchgate.netnih.gov
| Compound | Virus | Activity (EC50) | Reference |
|---|---|---|---|
| Compound [I] | pEBOV | 0.12 μM | bioworld.com |
| Compound [I] | pMARV | 0.60 μM | bioworld.com |
| Compound [II] | pEBOV | 0.16 μM | bioworld.com |
| Compound [II] | pMARV | 2.24 μM | bioworld.com |
| Compound [I] | Wild-type EBOV | 0.44 μM | bioworld.com |
| Compound [II] | Wild-type EBOV | 0.73 μM | bioworld.com |
Antibacterial and Antifungal Evaluations (In Vitro)
Benzamide derivatives have demonstrated a broad spectrum of antimicrobial activities. In vitro studies are crucial for determining the efficacy of these compounds against various bacterial and fungal strains. The antimicrobial potential is typically quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
One study investigating N-phenylbenzamide derivatives reported significant antibacterial activity. nih.gov Specifically, certain synthesized N-phenylbenzamides were effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as the fungal pathogen Candida albicans. nih.govnih.gov Another study on various benzamide derivatives highlighted a compound, 4-hydroxy-N-phenylbenzamide (a structural analog to N-[4-(Hydroxymethyl)phenyl]benzamide), which showed excellent activity against Bacillus subtilis (Gram-positive) and E. coli (Gram-negative), with MIC values of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com
The antifungal activity of benzamide derivatives has also been a subject of investigation. For instance, some novel N-phenylbenzamides have been synthesized and evaluated for their in vitro antifungal activity, showing potential for development as topical antifungal agents. nih.govnih.gov The mechanism of action for the antimicrobial effects of benzamides is thought to involve the inhibition of essential enzymes in the microbial pathogens. nih.gov
Table 1: In Vitro Antibacterial Activity of Selected Benzamide Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 4-hydroxy-N-phenylbenzamide | Bacillus subtilis | 6.25 | nanobioletters.com |
| 4-hydroxy-N-phenylbenzamide | Escherichia coli | 3.12 | nanobioletters.com |
Modulation of Enzyme and Receptor Activity by Benzamide Structures
Factor Xa (FXa) is a critical enzyme in the coagulation cascade, and its inhibition is a key strategy for the prevention and treatment of thromboembolic diseases. nih.gov Benzamidine-based compounds have been extensively studied as FXa inhibitors, where the basic amidine group plays a crucial role in binding to the S1 pocket of the enzyme. nih.govnih.gov
While much of the research has focused on benzamidines, the broader benzamide scaffold has also been explored. Structure-activity relationship (SAR) studies have shown that modifications to the benzamide structure can lead to potent and selective FXa inhibitors. nih.govlookchem.com For example, anthranilamide-based FXa inhibitors have been designed to modulate hydrophilicity, leading to compounds with strong antithrombotic activity. lookchem.com The development of these inhibitors often involves replacing one of the highly basic groups of early bisamidine inhibitors with less basic or neutral moieties to improve oral bioavailability. nih.gov This highlights the potential for diverse benzamide derivatives to be tailored for FXa inhibition.
Tubulin is a key protein in the formation of microtubules, which are essential for cell division, motility, and structure. The inhibition of tubulin polymerization is a well-established mechanism for anticancer drugs. nih.gov Several benzamide derivatives have been identified as potent tubulin polymerization inhibitors that bind to the colchicine (B1669291) binding site on β-tubulin. nih.gov
In vitro tubulin polymerization assays, which measure the increase in turbidity as tubulin forms microtubules, are used to evaluate the inhibitory activity of these compounds. A study on novel N-benzylbenzamide derivatives, which share the core benzamide structure with this compound, identified compounds with significant antiproliferative activities, with IC50 values in the nanomolar range. nih.gov For instance, one of the most potent compounds exhibited an IC50 value of 2.46 µM for tubulin polymerization inhibition. amazonaws.com These findings demonstrate that the benzamide scaffold can be effectively utilized to design potent antitubulin agents.
Table 2: Tubulin Polymerization Inhibitory Activity of a Selected Benzamide Derivative
| Compound | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| N-benzylbenzamide derivative (MY-413) | Tubulin Polymerization Inhibition | 2.46 | amazonaws.com |
The versatility of the benzamide scaffold allows for its interaction with a wide range of biological targets.
α-glucosidase: This enzyme is involved in the breakdown of carbohydrates, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Studies have shown that benzimidazole (B57391) derivatives, which can be considered related to benzamides, exhibit significant α-glucosidase inhibitory activity. nih.gov For example, a 4-bromobenzyl substituted benzimidazole-thioquinoline derivative was found to be a potent inhibitor with an IC50 value of 28.0 µM, showing a competitive mode of inhibition. nih.gov
InhA (Enoyl-Acyl Carrier Protein Reductase): InhA is a crucial enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. Heteroaryl benzamide derivatives have been designed and developed as potent inhibitors of InhA. nih.gov
Cyp121: This cytochrome P450 enzyme is essential for M. tuberculosis. Fragment-based screening has identified substituted benzamide fragments that bind to CYP121, providing a starting point for the development of novel anti-tuberculosis agents. nih.gov
ALK5 (TGF-β type I receptor): ALK5 is a serine/threonine kinase that plays a role in cell growth, differentiation, and apoptosis. While specific data on this compound is not available, the broader class of small molecule kinase inhibitors often incorporates amide functionalities, suggesting the potential for benzamide derivatives to interact with this target.
PTP1B (Protein Tyrosine Phosphatase 1B): PTP1B is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a target for the treatment of type 2 diabetes and obesity. Benzamido derivatives have been designed and synthesized as novel PTP1B inhibitors, with some compounds exhibiting IC50 values at the micromolar level. nih.gov
PPARδ (Peroxisome Proliferator-Activated Receptor delta): PPARs are nuclear receptors that regulate gene expression involved in metabolism and inflammation. Benzamide derivatives have been developed as selective PPARδ modulators, which have potential applications in treating metabolic disorders. nih.gov For instance, certain benzamide series have shown good PPARδ activity and favorable pharmacokinetic profiles. nih.gov
Metabolic Pathways and Stability of Hydroxymethylbenzamides (In Vitro/Animal Models)
The metabolism of benzamide derivatives is a critical aspect of their pharmacological profile. In vitro and animal model studies have provided insights into their metabolic pathways. A key metabolic transformation for N-alkylated benzamides is oxidative N-dealkylation. nih.gov
Studies on N-methylbenzamides have shown that they undergo oxidative metabolism to form N-(hydroxymethyl) compounds. bohrium.comnih.gov For example, N-(Hydroxymethyl)-benzamide has been identified as a major in vitro metabolite and a urinary metabolite of N-methylbenzamide. bohrium.comnih.gov This hydroxylation is a crucial step in the metabolic cascade.
The stability of these N-(hydroxymethyl) metabolites can be influenced by substitution on the benzamide structure. It has been observed that substitution at the 4-position of the phenyl ring of N-(hydroxymethyl)-benzamide derivatives does not significantly affect their stability. bohrium.comnih.gov However, substitution on the nitrogen atom can markedly alter the stability of the N-methylol produced during oxidative metabolism. nih.gov Following its formation, N-hydroxymethylbenzamide can be further metabolized to N-formylbenzamide and benzamide. nih.gov This indicates that the hydroxymethyl group is a site of further biotransformation.
Computational and Theoretical Chemistry Studies of N 4 Hydroxymethyl Phenyl Benzamide
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.comnih.gov This method is instrumental in structure-based drug design for predicting the binding mode and affinity of a ligand to a target protein. nih.govmdpi.com
Molecular docking simulations are employed to predict how N-[4-(hydroxymethyl)phenyl]benzamide and related benzamide (B126) derivatives fit into the active site of a biological target. The process involves generating a multitude of possible conformations and orientations (poses) of the ligand within the protein's binding pocket and then using a scoring function to rank them. nih.govmdpi.com The top-ranked poses represent the most likely binding modes.
The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), quantifies the strength of the interaction. A lower binding energy generally indicates a more stable protein-ligand complex. nih.gov For instance, in studies of various benzamide derivatives as Histone Deacetylase (HDAC) inhibitors, docking scores are used to compare the potential efficacy of different compounds. researchgate.net A study on N-(2-aminophenyl)-benzamide derivatives docked with HDAC2 showed that compounds with higher binding energies (e.g., 83.7 kcal/mol) were considered more potent compared to reference compounds. researchgate.net While specific docking scores for this compound are not detailed in the provided results, the methodology allows for its evaluation against various targets. The process can predict crucial interactions, such as hydrogen bonds, which stabilize the ligand within the active site. mdpi.com
Table 1: Example Docking Scores for Benzamide Derivatives against HDAC2 This table is illustrative of typical data obtained from molecular docking studies.
| Compound | Docking Score (kcal/mol) |
|---|---|
| N-(2-amino-5-(1H-imidazol-2-yl)phenyl)benzamide | 83.7 |
| N-(2-amino-5-(1H-imidazol-2-yl)phenyl)-4-vinylbenzamide | 81.6 |
| N-(2-amino-5-(1H-imidazol-2-yl)phenyl)-4-methylbenzamide | 76.7 |
| SAHA (reference) | 42.5 |
| MS-275 (reference) | 40.4 |
Source: Adapted from research on N-(2-aminophenyl)-benzamide derivatives as HDAC2 inhibitors. researchgate.net
A critical outcome of molecular docking is the identification of specific amino acid residues within the target's active site that interact with the ligand. mdpi.com These interactions are fundamental to molecular recognition and binding specificity. Common interactions include:
Hydrogen Bonds: Formed between hydrogen bond donors (like the -OH and -NH groups in this compound) and acceptors (like carbonyl oxygen or nitrogen atoms in amino acid residues).
Hydrophobic Interactions: Occur between the nonpolar parts of the ligand (e.g., the phenyl rings) and hydrophobic residues in the protein.
Pi-Pi Stacking: Aromatic rings of the ligand can stack with the aromatic rings of residues like Phenylalanine, Tyrosine, or Histidine.
For example, docking studies of benzamide analogues as FtsZ inhibitors have shown crucial hydrogen bond interactions with residues such as Val 207, Asn 263, and Leu 209. nih.gov Similarly, studies on HDAC2 inhibitors revealed hydrogen bond interactions with Cys156, His146, and Gly154 to be important for inhibition. researchgate.net Predicting these key residues provides a roadmap for modifying the ligand's structure to enhance binding affinity and selectivity.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. esqc.org It is based on the principle that the energy of a molecule can be determined from its electron density. esqc.org DFT is widely used to calculate a variety of molecular properties, including geometric structures, vibrational frequencies, and electronic properties. nih.gov
DFT calculations provide detailed information about the electronic properties of this compound. Key parameters derived from this analysis include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining molecular reactivity. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govnih.gov This is valuable for understanding and predicting where intermolecular interactions, such as hydrogen bonding, are likely to occur. nih.gov
Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge transfer and delocalization of electron density within the molecule, providing insights into intramolecular interactions like hyperconjugation and their effect on molecular stability. mdpi.com
For example, DFT studies on related benzamide derivatives have been used to calculate band gaps and analyze electron density of states, providing insights into their potential as semiconducting or nonlinear optical materials. researchgate.net
DFT can be used to accurately calculate the interaction energy between two or more molecules. This is particularly useful for understanding the nature and strength of non-covalent interactions, such as hydrogen bonding and π-stacking, which are critical for ligand-receptor binding. nih.gov Unlike the more empirical scoring functions in molecular docking, DFT provides a more rigorous, physics-based calculation of these energies.
The interaction energy (ΔE) is typically calculated by subtracting the energies of the individual isolated molecules (monomers) from the energy of the complex (dimer): ΔE = E_complex - (E_ligand + E_receptor)
Methods have been developed to decompose this interaction energy into physically meaningful components, such as electrostatic, exchange-repulsion, and dispersion energies. nih.gov While computationally intensive, these calculations offer a high level of accuracy and are often used to refine or validate results from faster methods like molecular docking. aps.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzamide Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. archivepp.com The fundamental principle is that the structural properties of a molecule determine its physicochemical properties, which in turn dictate its biological activity.
A typical QSAR study involves these steps:
Data Set Collection: A series of benzamide derivatives with experimentally measured biological activity (e.g., IC50 or EC50 values) is compiled. youtube.com
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., steric, electronic, hydrophobic properties), are calculated for each compound. jppres.com
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that correlates the descriptors with the biological activity. youtube.com
Model Validation: The predictive power of the QSAR model is rigorously tested using statistical metrics like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and by predicting the activity of a test set of compounds not used in model development. nih.govyoutube.comresearchgate.net
QSAR models have been successfully developed for various classes of benzamide derivatives. For instance, a 3D-QSAR model for aminophenyl benzamide derivatives as HDAC inhibitors showed excellent correlation (r² = 0.99) and predictive power (q² = 0.85), suggesting that hydrophobic character is crucial for their inhibitory activity. researchgate.net Another study on benzylidene hydrazine benzamides as anticancer agents resulted in a robust QSAR equation (R² = 0.849) that could be used to design new structures with potentially higher potency. jppres.com These models serve as valuable tools for virtually screening new compounds and prioritizing them for synthesis and experimental testing.
Table 2: Statistical Parameters for an Example 3D-QSAR Model of FtsZ Inhibitors
| Parameter | Value | Description |
|---|---|---|
| R² | 0.8319 | Correlation coefficient for the training set. |
| Q² | 0.6213 | Cross-validated correlation coefficient. |
| F | 103.9 | Fisher ratio, indicating statistical significance. |
| R² (test set) | 0.67 | Correlation coefficient for the external test set. |
Source: Data from a 3D-QSAR study on three-substituted benzamide derivatives. nih.gov
Molecular Dynamics Simulations to Explore Conformational Dynamics of this compound
Extensive searches for specific molecular dynamics (MD) simulations focused on this compound did not yield dedicated studies on its conformational dynamics. However, computational and theoretical chemistry studies on closely related benzamide derivatives provide valuable insights into the likely conformational behavior of the this compound molecule. These studies, employing methods such as molecular mechanics, density functional theory (DFT), and X-ray crystallography, shed light on the stable conformations and potential dynamic behavior of the benzamide core structure.
While not a direct MD simulation of the target molecule, research on the constitutional isomer N-[2-(hydroxymethyl)phenyl]benzamide offers a glimpse into the conformational landscape. researchgate.netacs.org Studies on this isomer have identified two polymorphic forms, indicating that the molecule can adopt different stable conformations in the solid state. researchgate.netacs.org The arrangement of molecules in both crystal structures is characterized by intramolecular ring-forming N−H···O(H) and chain-forming intermolecular O−H···O═C hydrogen bonds. researchgate.netacs.org Although this provides a static picture, it suggests that in a dynamic environment, these hydrogen bonding interactions would play a crucial role in governing the conformational flexibility.
Furthermore, computational studies on other N-phenylbenzamide derivatives have highlighted the importance of the dihedral angle between the two phenyl rings and the planarity of the central amide group. For instance, in a series of active and inactive benzamides, molecular mechanics calculations showed that the most active compounds adopt a consistent conformation where the methyl-substituted phenyl ring is oriented at an angle of 90° to 120° to the central amide plane. nih.gov This indicates a significant energy barrier to free rotation around the N-phenyl bond, which would be a key dynamic feature in an MD simulation.
The conformational space of benzamide-based foldamers has also been explored, revealing that despite different connectivity, they can adopt conformations that mimic helical structures. This is achieved through a combination of intramolecular hydrogen bonding and steric interactions, which would be observable as persistent conformational states in a molecular dynamics trajectory.
While the absence of specific MD simulation data for this compound limits a direct discussion of its time-dependent conformational changes, the available data on related compounds allows for an informed hypothesis. An MD simulation would likely reveal significant rotational dynamics around the C-N amide bond and the C-C bonds connecting the phenyl rings to the amide group. The hydroxymethyl group would also exhibit rotational freedom and its hydroxyl group would be expected to form transient hydrogen bonds with the amide oxygen or with solvent molecules.
The following table summarizes key conformational features observed in related benzamide derivatives, which are expected to be relevant to the conformational dynamics of this compound.
| Feature | Observation in Related Benzamides | Expected Implication for Conformational Dynamics |
| Phenyl Ring Orientation | Dihedral angles between phenyl rings can vary, with specific angles being energetically favorable. nih.gov | The molecule would likely exhibit torsional flexibility, with certain rotational states being more populated. |
| Amide Bond Planarity | The central amide group generally remains planar. | This planarity would be a persistent feature, with out-of-plane vibrations. |
| Intramolecular Hydrogen Bonding | Formation of intramolecular hydrogen bonds, for example between the N-H and a substituent. researchgate.netacs.org | These bonds would create relatively stable, cyclic conformations that would persist for periods of the simulation. |
| Intermolecular Interactions | Strong intermolecular hydrogen bonding and π-π stacking are observed in crystal structures. researchgate.netacs.org | In a condensed phase simulation, these interactions would dictate the molecule's association with its neighbors. |
Future Research Directions and Translational Perspectives for N 4 Hydroxymethyl Phenyl Benzamide Non Clinical Human Focus
The compound N-[4-(Hydroxymethyl)phenyl]benzamide represents a foundational scaffold with significant potential for the development of novel chemical tools and therapeutic leads. Its structure, featuring a central benzamide (B126) core with modifiable phenyl rings and a reactive hydroxymethyl group, offers a versatile platform for chemical elaboration. Future research efforts are poised to leverage this scaffold to explore new biological landscapes and accelerate drug discovery through modern technologies.
Q & A
Q. What are the established synthetic routes for N-[4-(Hydroxymethyl)phenyl]benzamide, and what key reaction parameters influence yield?
The synthesis typically involves coupling 4-(hydroxymethyl)aniline with benzoyl chloride or its derivatives. A common method employs coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate amide bond formation . Key parameters include solvent choice (e.g., dichloromethane or DMF), reaction temperature (room temperature to 60°C), and stoichiometric ratios of reactants. Side reactions, such as hydroxymethyl group oxidation, must be controlled by inert atmospheres (N₂/Ar) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Structural validation requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm aromatic proton environments and hydroxymethyl group presence.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ ion at 257.1056 g/mol).
- Infrared Spectroscopy (IR) : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1650 cm⁻¹ (amide C=O) . Cross-referencing with literature data (e.g., CAS 6282-02-6) ensures accuracy .
Q. What initial biological screening assays are recommended for this compound?
- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorometric or colorimetric readouts .
- Cytotoxicity : MTT or resazurin assays on mammalian cell lines to assess biocompatibility .
Advanced Research Questions
Q. How can the hydroxymethyl group's position influence the compound’s interaction with biological targets?
The hydroxymethyl group enhances hydrogen-bonding potential, which may improve binding affinity to targets like enzymes or receptors. Computational methods (e.g., molecular docking with AutoDock Vina) can predict interactions with active sites. Comparative studies with analogs (e.g., methyl or nitro substituents) reveal steric/electronic effects on activity . For example, replacing hydroxymethyl with a hydrophobic group may reduce solubility but increase membrane permeability .
Q. What strategies optimize the synthetic yield of this compound in large-scale reactions?
- Catalyst Optimization : Replace DCC with water-soluble carbodiimides (e.g., EDC) for easier purification.
- Continuous Flow Reactors : Enhance reaction efficiency and reduce side products via controlled temperature and mixing .
- Design of Experiments (DoE) : Statistical optimization of parameters (e.g., reactant ratio, pH) using response surface methodology .
Q. How can researchers resolve contradictions in reported biological activities of similar benzamide derivatives?
Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, compound purity). To address this:
- Standardized Protocols : Use harmonized guidelines (e.g., CLSI for antimicrobial testing) .
- Purity Validation : HPLC (>95% purity) and elemental analysis to exclude impurities as confounding factors .
- Meta-Analysis : Compare datasets across studies while controlling for variables like solvent (DMSO vs. aqueous) .
Methodological Considerations
- Solubility Profiling : Use shake-flask methods with HPLC quantification to determine solubility in PBS, DMSO, or ethanol .
- Stability Studies : Monitor degradation under varying pH (2–10) and temperatures (4–37°C) via LC-MS .
- Target Interaction Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics with proteins .
Notes
- For biological assays, include positive controls (e.g., ciprofloxacin for antimicrobial tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
